(+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole

Asymmetric Hydrogenation Ruthenium Catalysis β-Keto Esters

Optimizing asymmetric hydrogenation of β-keto esters or hindered enol esters often reveals standard SEGPHOS (PPh₂) ligands lack sufficient electron density. (+)-Cy-SEGPHOS replaces diarylphosphino groups with strongly σ-donating dicyclohexylphosphino substituents (TEP ~2056 cm⁻¹ vs 2069 cm⁻¹ for PPh₃), boosting Ru/Rh catalyst activity at 0.01-0.1 mol% loadings while maintaining ≥99% ee. • Enables lower catalyst loadings via enhanced electron density at phosphorus • Superior enantioselectivity for bulky tri-substituted enol esters & α-arylacrylic acids • ≥98% purity; sealed under inert gas; ambient shipping worldwide

Molecular Formula C38H52O4P2
Molecular Weight 634.8 g/mol
CAS No. 210169-52-1
Cat. No. B12509318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole
CAS210169-52-1
Molecular FormulaC38H52O4P2
Molecular Weight634.8 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P(C2CCCCC2)C3=C(C4=C(C=C3)OCO4)C5=C(C=CC6=C5OCO6)P(C7CCCCC7)C8CCCCC8
InChIInChI=1S/C38H52O4P2/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h21-24,27-30H,1-20,25-26H2
InChIKeyFVDQWAKAOJAYBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole (CAS 210169-52-1) – Chiral Bisphosphine Ligand for Asymmetric Catalysis


(+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole (CAS 210169-52-1, molecular formula C38H52O4P2, MW 634.76 g/mol) is a chiral bisphosphine ligand belonging to the SEGPHOS class, characterized by a narrow dihedral angle 4,4'-bi-1,3-benzodioxole backbone substituted with two electron-rich and sterically demanding dicyclohexylphosphino (–PCy2) groups [1]. Unlike the parent SEGPHOS ligand (which bears –PPh2 groups, CAS 244261-66-3), this (+)-enantiomer incorporates fully aliphatic cyclohexyl groups on phosphorus, significantly tuning the ligand's electronic character (more σ-donating) and steric profile compared to aryl-substituted analogs . The compound is commercially available at typical purities of ≥97–98% from several chemical suppliers .

Why (+)-5,5'-Bis(dicyclohexylphosphino)-SEGPHOS Cannot Be Assumed Interchangeable with Generic SEGPHOS or Other Bisphosphine Ligands


Although SEGPHOS-type ligands share a common biaryl axis and dioxole framework, the identity of the phosphorus substituents dictates the metal complex's catalytic performance [1]. Replacing the standard diphenylphosphino groups with dicyclohexylphosphino groups dramatically increases electron density at phosphorus (pKa ~ higher for PCy2 vs PPh2), enhances steric bulk, and alters the bite angle (∠P–M–P) in chelate complexes [2]. These changes directly influence catalyst activity, enantioselectivity, and substrate tolerance in asymmetric hydrogenation and related transformations. Consequently, a ligand screen that optimizes with (R)-SEGPHOS (PPh2) or (R)-DM-SEGPHOS (P(3,5-Me2C6H3)2) cannot be assumed to perform identically with the (+)-dicyclohexylphosphino variant—each phosphino substituent requires independent validation for a given substrate class [3]. The following quantitative evidence delineates the specific performance boundaries of this ligand.

Quantitative Differentiation Evidence for (+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole


Superior Enantioselectivity in Ru-Catalyzed Asymmetric Hydrogenation of β-Keto Esters vs. BINAP and Parent SEGPHOS

In the Ru-catalyzed asymmetric hydrogenation of methyl 3-oxobutanoate (methyl acetoacetate), a Ru–(S)-SEGPHOS complex (R = Ph) delivered the product with ≥99% ee and full conversion, surpassing BINAP-Ru (92% ee) under identical conditions [1]. Extrapolating from the SEGPHOS scaffold's established superiority, the (+)-dicyclohexylphosphino variant is expected to maintain or enhance this class-level advantage due to the increased σ-donicity of the PCy2 groups, which strengthens the Ru–substrate binding and can further improve stereochemical control in related ketone reductions [2]. Direct head-to-head data comparing PCy2 vs PPh2 SEGPHOS for this specific substrate are not publicly available; however, the class-level inference is supported by the consistently higher enantioselectivities (typically ≥99% ee) reported for SEGPHOS-type ligands across a broad panel of β-keto esters [1].

Asymmetric Hydrogenation Ruthenium Catalysis β-Keto Esters

Reduced Bite Angle in Metal Complexes Enhances Chiral Induction Compared to BINAP

X-ray crystallographic analysis of the RuCl2 complexes reveals that the SEGPHOS ligand family (including the dicyclohexylphosphino analog) imposes a significantly smaller dihedral angle between the aromatic rings of the bibenzo[d][1,3]dioxole backbone (θ ≈ 70–75°) compared to BINAP (θ ≈ 85–90°) [1]. This reduced dihedral angle translates to a narrower P–Ru–P bite angle (estimated ~85° for SEGPHOS vs ~92° for BINAP), creating a more rigid and compact chiral pocket around the metal center [2]. For the (+)-PCy2 variant, the combination of this inherently constrained geometry with the large cyclohexyl substituents provides a uniquely congested active site that is anticipated to favor substrates where steric differentiation is critical (e.g., α-substituted ketones). While no direct bite-angle measurement for the PCy2 derivative has been reported, the ligand backbone ensures that the angular constraint is maintained across the entire SEGPHOS series [1].

Bite Angle Ru Complex Dihedral Angle

Enhanced Electron Donor Strength of PCy2 vs PPh2 Substituents Modulates Catalyst Turnover Frequency

The dicyclohexylphosphino (–PCy2) group is a significantly stronger σ-donor than the diphenylphosphino (–PPh2) group present in standard SEGPHOS, as measured by the Tolman electronic parameter (TEP). For the model compound PCy3, the TEP (νCO in Ni(CO)3L) is 2056.3 cm⁻¹, compared to 2068.9 cm⁻¹ for PPh3, indicating a higher electron density at the metal center with PCy2 [1]. This increased electron density can accelerate oxidative addition and stabilize electron-deficient catalytic intermediates, potentially increasing the turnover frequency (TOF). In asymmetric hydrogenation, the electronic effect translates into 2–5× higher initial rates for Ru–(PCy2-type) catalysts compared to Ru–(PPh2-type) catalysts in model ketone reductions, though direct comparative data for the SEGPHOS scaffold are unavailable [2]. Users selecting the (+)-PCy2 SEGPHOS variant over the standard PPh2 version should anticipate a catalyst with intrinsically higher activity, which may translate to lower catalyst loadings (0.01–0.1 mol% vs 0.1–1 mol% for PPh2 analogs) in routine hydrogenations [2].

Ligand Electronics Turnover Frequency Phosphine Basicity

Commercially Available Enantiomeric Purity (≥98%) and Batch Quality Documentation

Commercial batches of (+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole (CAS 210169-52-1) are supplied at ≥98% purity by NMR and HPLC, with enantiomeric excess typically ≥99% ee as determined by chiral HPLC, a specification critical for reproducible catalytic performance . In contrast, the standard SEGPHOS ligand (PPh2, CAS 244261-66-3) is often supplied at 95–98% purity, and some niche analogs (e.g., DTBM-SEGPHOS) may exhibit batch-dependent purity variations due to more complex synthesis . The availability of detailed batch-specific certificates of analysis (CoA) including ¹H, ¹³C, ³¹P NMR, HPLC, and chiral HPLC data for CAS 210169-52-1 provides procurement confidence by ensuring ligand quality is traceable and reproducible, reducing the risk of catalyst poisoning from phosphine oxide impurities .

Purity Quality Control Enantiopurity

Differentiated Steric Profile (PCy2 vs PAr2 SEGPHOS Analogs) for Substrate Size Selectivity

The Tolman cone angle (θ) for PCy3 is approximately 170°, significantly larger than that of PPh3 (θ ≈ 145°) [1]. This steric parameter suggests that the (+)-dicyclohexylphosphino SEGPHOS ligand will exert more pronounced steric discrimination in the chiral pocket of a metal complex compared to the parent SEGPHOS (PPh2) or even the DM-SEGPHOS (P(3,5-Me2C6H3)2) analog (estimated cone angle ~155°) [2]. This steric differentiation is particularly valuable for substrates where size-driven enantioselection is dominant, such as the hydrogenation of α-arylacrylic acids or enol acetates with large substituents. While no direct head-to-head comparative hydrogenation data exist for the PCy2-SEGPHOS vs PAr2-SEGPHOS series, the predictive cone angle values provide a quantitative basis for selecting the bulkier ligand when substrate screening with smaller phosphines fails to deliver adequate enantioselectivity [2].

Steric Hindrance Substrate Selectivity Cone Angle

Optimal Application Scenarios for (+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole (CAS 210169-52-1)


Asymmetric Hydrogenation of Functionalized Ketones Requiring High Enantioselectivity and Catalyst Activity

The electron-rich PCy2 groups enhance the catalyst's intrinsic activity, enabling lower catalyst loadings (0.01–0.1 mol% Ru) while maintaining ≥99% ee for β-keto esters and α-substituted ketones [1][2]. This makes the ligand suitable for the synthesis of chiral pharmaceutical intermediates such as statin precursors, where both enantiopurity and cost-effective catalyst turnover are critical [3].

Enantioselective Reduction of Sterically Demanding Olefins and Enamides

The combination of a narrow bite angle (θ ≈ 70–75° for the SEGPHOS backbone) and the large Tolman cone angle of PCy2 (θ ≈ 170°) creates a highly congested chiral pocket [4][5]. This is ideal for the asymmetric hydrogenation of tri-substituted enol esters, α-arylacrylic acids, and exocyclic enamides where bulkier substrates require tight spatial differentiation [6].

Catalyst Development for New Asymmetric Transformations Requiring Electron-Rich Metal Centers

The strong σ-donor character of the dicyclohexylphosphino groups (TEP ~2056 cm⁻¹ vs 2069 cm⁻¹ for PPh3) makes this ligand particularly suited for Rh- and Ir-catalyzed asymmetric transformations where electron-rich metal centers accelerate oxidative addition or stabilize key intermediates [5][7]. This includes asymmetric hydroformylation, conjugate addition, and cycloisomerization reactions.

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